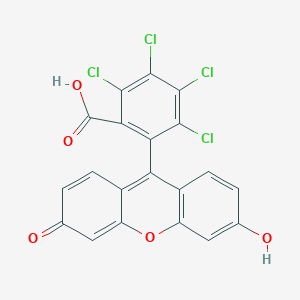

2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid

説明

2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is a complex organic compound known for its unique structural properties and diverse applications

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of benzoic acid derivatives followed by the introduction of the xanthene moiety through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes and the use of specialized reactors to handle the reactive intermediates. The production process is designed to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

化学反応の分析

Types of Reactions

2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the xanthene moiety or the benzoic acid part of the molecule.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoic acid derivatives.

科学的研究の応用

Biological Staining

Rose Bengal is widely used as a biological stain due to its ability to bind to proteins and nucleic acids. It is particularly effective in:

- Histology : Staining tissues for microscopic examination.

- Cell Viability Assays : Assessing cell health and viability in culture.

Photodynamic Therapy

The compound has shown promise in photodynamic therapy (PDT) for cancer treatment. In PDT:

- Mechanism : Rose Bengal acts as a photosensitizer that generates reactive oxygen species upon light activation, leading to tumor cell apoptosis.

- Case Study : A study demonstrated that Rose Bengal effectively reduced tumor size in animal models when combined with laser treatment .

Environmental Monitoring

Rose Bengal is utilized in environmental science for:

- Water Quality Assessment : It serves as a tracer dye due to its high visibility and stability in aquatic environments.

- Ecotoxicology Studies : Evaluating the impact of pollutants on aquatic life by tracking the dispersion of contaminants using the dye .

Microbial Studies

The compound has applications in microbiology, particularly in:

- Bacterial Identification : Differentiating between bacterial species based on their staining characteristics.

- Antimicrobial Activity Testing : Evaluating the effectiveness of antimicrobial agents against various pathogens .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biological Staining | Histology | Effective for tissue visualization |

| Photodynamic Therapy | Cancer Treatment | Reduces tumor size via PDT |

| Environmental Monitoring | Water Quality Assessment | Useful tracer for pollutant dispersion |

| Microbial Studies | Bacterial Identification | Differentiates bacterial species |

Photodynamic Therapy Case Study

A clinical trial investigated the efficacy of Rose Bengal in treating skin tumors. Patients receiving PDT with Rose Bengal exhibited significant tumor regression compared to controls. The study highlighted the compound's potential as a non-invasive treatment option .

Environmental Impact Study

Research conducted on the use of Rose Bengal as a tracer in river systems demonstrated its effectiveness in tracking pollutant movement. The study found that the dye's properties allowed researchers to map the spread of contaminants accurately, providing valuable data for environmental management .

作用機序

The mechanism of action of 2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

類似化合物との比較

Similar Compounds

Solvent Red 48: A similar compound used as a colorant in drugs and cosmetics.

2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Another related compound with similar structural features.

Uniqueness

2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is unique due to its specific arrangement of chlorine atoms and the xanthene moiety, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use.

生物活性

2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is a synthetic compound with notable biological activities. Its complex structure, characterized by multiple chlorine substituents and a xanthene moiety, suggests potential interactions with various biological targets. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes chlorination of benzoic acid derivatives followed by the introduction of the xanthene moiety through condensation reactions. The production process may utilize strong acids or bases and requires controlled conditions to maximize yield and purity .

The chemical properties of this compound can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 470.1 g/mol |

| CAS Number | 13245-63-1 |

| InChI Key | YKZRCHFYEHSOOM-UHFFFAOYSA-N |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, a study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Anti-inflammatory Effects

In vivo studies have assessed the anti-inflammatory activity of this compound using carrageenan-induced paw edema models in rats. The results indicated that doses of 25 mg/kg and 125 mg/kg significantly reduced edema formation compared to control groups. The compound showed an inhibition rate of up to 63% at optimal doses .

| Dose (mg/kg) | Edema Inhibition (%) after 1 hour | Edema Inhibition (%) after 3 hours |

|---|---|---|

| 5 | 19.5 | 14.2 |

| 25 | 63.1 | 61.5 |

| 125 | 48.9 | 58.3 |

| Diclofenac | 77.2 | 73.1 |

The mechanism underlying the biological activity of this compound involves its interaction with specific enzymes and receptors within the body. It is hypothesized that the unique structural features allow for binding with molecular targets that mediate inflammatory responses and microbial resistance .

Case Studies

Several studies have focused on the biological implications of this compound:

- Antimicrobial Study : A recent investigation highlighted its efficacy against resistant strains of bacteria, suggesting potential applications in developing new antimicrobial agents.

- Anti-inflammatory Research : Another study evaluated its effects on inflammatory pathways in rats, demonstrating comparable efficacy to established anti-inflammatory drugs like diclofenac .

- Toxicological Assessment : Toxicity studies indicated that while effective at therapeutic doses, higher concentrations may lead to cytotoxic effects in certain cell lines, necessitating careful dose management in therapeutic applications .

特性

IUPAC Name |

2,3,4,5-tetrachloro-6-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Cl4O5/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13-9-3-1-7(25)5-11(9)29-12-6-8(26)2-4-10(12)13/h1-6,25H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZRCHFYEHSOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=C2C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Cl4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298307 | |

| Record name | 2,3,4,5-tetrachloro-6-(6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13245-63-1 | |

| Record name | NSC122392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5-tetrachloro-6-(6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。